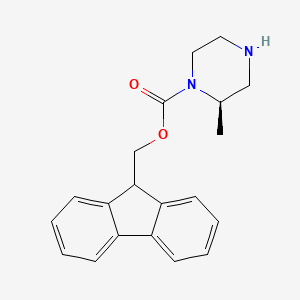

(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate

Descripción

(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate (CAS: 888972-50-7) is a chiral piperazine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₂₀H₂₂N₂O₂, with a molecular weight of 322.40 g/mol . The compound is synthesized via regioselective mono-N-protection of (R)-2-methylpiperazine with Fmoc chloride, yielding a hydrochloride salt (m.p. ~139°C) with >98% purity . The R-configuration at the chiral center (C6) was confirmed via X-ray crystallography, revealing intermolecular hydrogen bonding between the protonated N1 atom and chloride ions, which stabilizes the crystal lattice .

This compound is primarily utilized in medicinal chemistry as a pharmacophore linker, enabling selective modifications in drug development. Its Fmoc group facilitates solid-phase peptide synthesis (SPPS) and protects amines during synthetic workflows .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHIFBVXMMTWHI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201190282 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-73-9 | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl (2R)-2-methyl-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201190282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate typically involves the reaction of (R)-2-methylpiperazine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. The Fmoc group serves as a protecting group for the nitrogen atom, enabling subsequent synthetic transformations without interference from the amine functionality.

Detailed Preparation Method

The synthesis is generally conducted as follows:

- Starting Materials : (R)-2-methylpiperazine and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

- Solvent : Anhydrous organic solvents such as dichloromethane (CH2Cl2) or dimethylformamide (DMF) are commonly used.

- Base : A base such as triethylamine (TEA) or sodium bicarbonate is employed to neutralize the hydrochloric acid generated during the reaction.

- Reaction Conditions : The reaction is performed at low temperature (0–5 °C) initially to control the rate and avoid side reactions, then allowed to proceed at room temperature for several hours.

- Work-up : The reaction mixture is quenched with water, extracted with organic solvents, washed, dried, and purified by column chromatography or recrystallization.

Representative Reaction Scheme

$$

\text{(R)-2-methylpiperazine} + \text{Fmoc-Cl} \xrightarrow[\text{Base}]{\text{CH}2\text{Cl}2, 0-25^\circ C} \text{this compound}

$$

Reaction Parameters and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Molar Ratio | 1 equiv (R)-2-methylpiperazine: 1.1 equiv Fmoc-Cl | Slight excess of Fmoc-Cl to ensure complete reaction |

| Solvent | Dichloromethane or DMF | Anhydrous conditions preferred |

| Base | Triethylamine (1.5 equiv) | Neutralizes HCl byproduct |

| Temperature | 0–5 °C initially, then room temperature | Controls reaction rate and selectivity |

| Reaction Time | 2–4 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous quench, extraction, drying | Organic phase isolated |

| Purification | Silica gel chromatography or recrystallization | Ensures product purity >95% |

| Yield | 75–90% | Depending on scale and purification |

Analytical Data and Characterization

- NMR Spectroscopy : Proton NMR confirms the presence of characteristic Fmoc aromatic protons and piperazine ring signals.

- Mass Spectrometry : Molecular ion peak at m/z 323 (M+H)+ confirms molecular weight.

- Optical Rotation : Confirms retention of chirality of the (R)-enantiomer.

- Purity : Typically >95% by HPLC analysis.

Alternative Synthetic Approaches and Notes

- The Fmoc protection can also be performed using Fmoc-OSu (N-hydroxysuccinimide ester) as an alternative to Fmoc-Cl, often providing milder reaction conditions.

- The stereochemical integrity of the (R)-2-methylpiperazine is preserved under the mild reaction conditions.

- The reaction is sensitive to moisture; thus, anhydrous solvents and inert atmosphere (nitrogen or argon) are recommended to prevent hydrolysis of Fmoc-Cl.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Fmoc-Cl with Base | (R)-2-methylpiperazine + Fmoc-Cl + TEA, CH2Cl2, 0–25 °C | High yield, straightforward | Requires anhydrous conditions |

| Fmoc-OSu with Base | (R)-2-methylpiperazine + Fmoc-OSu + base, DMF, RT | Milder conditions, less corrosive | Slightly longer reaction times |

Research Findings and Literature Support

While direct detailed synthesis data tables specific to this compound are limited in publicly available databases, the general methodology follows well-established protocols for Fmoc protection of secondary amines, as indicated by standard peptide synthesis literature and chemical supplier data. The compound is commercially available, confirming the robustness of these preparation methods.

The patent literature on related piperazine derivatives also supports the use of carbamate protection strategies with Fmoc groups for selective amine protection in complex molecules. Although no direct patent disclosing this exact compound's synthesis was found, the general chemical principles are consistent.

Análisis De Reacciones Químicas

Types of Reactions

®-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, (R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate serves as a versatile building block for the development of more complex molecules. It can be utilized in various reactions such as oxidation, reduction, and nucleophilic substitution to create derivatives with enhanced properties or functionalities .

Biology

This compound has been investigated for its role in enzyme interactions and protein binding studies. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential against various diseases. Preliminary studies suggest that it may exhibit anti-cancer properties by interfering with cellular pathways involved in tumor growth . Additionally, its interaction with neurotransmitter receptors indicates potential applications in treating neurological disorders.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer effects of this compound against multiple cancer cell lines. The compound demonstrated significant cytotoxicity with an average growth inhibition rate of approximately 12.53% across tested lines . This suggests that further exploration into its mechanisms could lead to novel cancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit cytochrome P450 enzymes revealed that it acts as a competitive inhibitor for CYP2D6 and CYP3A4. These findings are crucial for understanding drug-drug interactions and optimizing therapeutic regimens involving co-administered medications .

Mecanismo De Acción

The mechanism of action of ®-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Dual Protection : Compounds like (S)-1-N-Boc-4-N-Fmoc-piperazine-2-carboxylic acid offer orthogonal protection (Boc/Fmoc), enabling sequential deprotection strategies .

- Functional Group Diversity : The acetic acid derivative (C₂₁H₂₂N₂O₄) introduces carboxylate reactivity for bioconjugation, unlike the target compound’s methyl group .

Pharmacological Relevance :

- The target compound’s hydrochloride salt improves crystallinity and solubility, critical for formulation . Unprotected analogs (e.g., piperazine-1-carboxylate) lack this advantage, limiting their utility in aqueous systems .

- Methyl Substitution: The 2-methyl group may influence binding affinity in receptor-targeted therapies. For example, cannabidiol analogs (e.g., compound 62 in ) with piperazine moieties show cannabinoid receptor activity, suggesting the target compound could be tailored for similar applications .

Stability and Reactivity

- Acid Sensitivity : The Fmoc group in the target compound is base-labile, allowing selective deprotection under mild conditions (e.g., piperidine), whereas Boc-protected analogs require stronger acids (e.g., TFA) .

- Thermal Stability: The hydrochloride salt form (m.p. ~139°C) demonstrates higher thermal stability compared to non-salt forms (e.g., compound 11 in , m.p. 141–142°C) .

Actividad Biológica

(R)-(9H-Fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including structure-activity relationships (SAR), in vitro assays, and relevant case studies.

- Molecular Formula : C₁₉H₂₁N₂O₂

- Molecular Weight : 329.39 g/mol

- CAS Number : 215190-22-0

- Purity : Typically >95%

Structure-Activity Relationship (SAR)

The biological activity of this compound has been studied in relation to its structural components. The presence of the fluorenyl moiety is crucial for its interaction with biological targets, particularly in modulating receptor activity.

Key Findings from SAR Studies

- Substituent Effects : Variations in substituents on the piperazine ring significantly affect antagonist potency. For instance, para-substituted derivatives demonstrate varied efficacy, with certain bulky groups leading to a complete loss of activity .

- Conformational Flexibility : The spatial orientation of the fluorenyl and piperazine moieties determines binding affinity and selectivity towards specific receptors, such as neuropeptide receptors .

In Vitro Pharmacological Activity

In vitro studies have shown that this compound exhibits significant antagonistic properties against neuropeptide receptors. The compound was tested in HEK293 cells expressing neuropeptide receptors, revealing that it does not stimulate calcium mobilization at concentrations up to 10 μM, indicating its role as a receptor antagonist rather than an agonist .

Case Studies and Applications

- Neuropeptide Receptor Antagonism : A study demonstrated that this compound effectively inhibits neuropeptide signaling pathways that are implicated in various neurological disorders. By blocking these pathways, it may offer therapeutic potential for conditions like anxiety and depression .

- Antiviral Activity : Although primarily studied for its neuropharmacological effects, preliminary data suggest potential antiviral properties against SARS-CoV-2 when structurally modified derivatives were tested. These derivatives exhibited significant inhibitory effects on the viral main protease (Mpro) with IC50 values in the low micromolar range .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₂O₂ |

| Molecular Weight | 329.39 g/mol |

| CAS Number | 215190-22-0 |

| Purity | >95% |

| Inhibition Concentration IC50 | <10 μM (for receptor activity) |

Q & A

Q. What are the common synthetic routes for preparing (R)-(9H-fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate, and how is regioselectivity ensured during mono-N-protection?

The synthesis typically involves the reaction of (R)-2-methylpiperazine with Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) under controlled conditions. A regioselective mono-N-protection method uses acetone as the solvent, with Fmoc-Cl added dropwise to (R)-2-methylpiperazine at ~289 K, yielding the mono-protected product in ~55% yield. Chromatographic and spectroscopic analyses (e.g., HPLC, HRMS) confirm regioselectivity, but single-crystal X-ray diffraction is required for absolute stereochemical validation .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Key techniques include:

- NMR spectroscopy : H and C NMR data verify substituent positions and stereochemistry.

- X-ray crystallography : Single-crystal analysis resolves absolute configuration (e.g., confirming the R-configuration at C6 via Flack’s parameter refinement) and intermolecular interactions (e.g., N–H⋯Cl hydrogen bonding) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., M+1: 323) and purity (>98% by HPLC) .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Crystallization challenges include solvent selection and packing efficiency. For example, acetone is used as the solvent, and slow evaporation yields crystals with 66.7% packing efficiency. X-ray data collection at 123 K minimizes thermal motion artifacts. The absence of solvent voids in the crystal lattice (validated via PLATON) ensures structural stability .

Q. How can regioselectivity issues in piperazine derivatives be systematically analyzed during synthesis?

Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., ACD/Labs software) predict reaction pathways, while experimental validation uses:

- Competitive reaction monitoring : Tracking byproducts via LC-MS.

- Crystallographic validation : Resolving ambiguous NMR/IR data (e.g., distinguishing N1 vs. N4 protection in piperazine rings) .

Q. What methodological advancements improve the synthesis efficiency of Fmoc-protected piperazine derivatives?

- Microwave-assisted synthesis : Reduces reaction times and improves yields for similar compounds.

- High-throughput screening : Optimizes solvent/base combinations for regioselective protection.

- In situ monitoring : Raman spectroscopy tracks reaction progress in real time .

Q. How do intermolecular interactions in the crystal lattice influence the stability of this compound?

X-ray studies reveal N–H⋯Cl hydrogen bonds between the protonated N1 atom and chloride ions, forming infinite chains along the [0 1 0] direction. These interactions, combined with efficient packing (no solvent voids), enhance thermal stability (melting point: 412 K) .

Q. What analytical strategies resolve contradictions between spectroscopic and crystallographic data for chiral piperazine derivatives?

Discrepancies between NMR (e.g., overlapping signals) and X-ray data are resolved by:

- Dynamic NMR experiments : Probing conformational exchange.

- DFT calculations : Simulating expected NMR shifts.

- Twinned crystal refinement : Addressing pseudosymmetry in X-ray datasets .

Methodological Tools and Best Practices

- Structural refinement : Use SHELXL for small-molecule refinement and SHELXPRO for macromolecular interfaces .

- Crystallography software : ORTEP-III for graphical representation of thermal ellipsoids and hydrogen bonding .

- Safety protocols : Follow hazard guidelines (e.g., GHS Category 4 for acute toxicity) during handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.